3-Hydroxyanthranilic acid

概要

説明

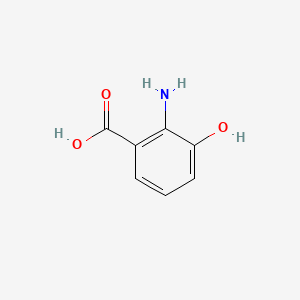

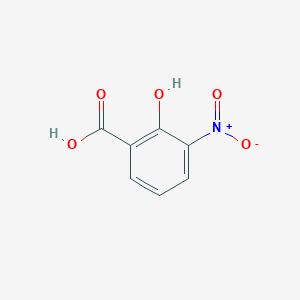

3-Hydroxyanthranilic acid is an aminobenzoic acid that is benzoic acid substituted at C-2 by an amine group and at C-3 by a hydroxy group . It is an intermediate in the metabolism of the amino acid tryptophan . It is commonly used as an intermediate in various chemical reactions .

Synthesis Analysis

3-Hydroxyanthranilic acid is synthesized in the biosynthesis of limazepine, which involves a new way of 3-hydroxyanthranilic acid formation referred to as the chorismate/DHHA pathway . This represents an alternative to the kynurenine pathway employed for the formation of the same precursor in the biosynthesis of other pyrrolobenzodiazepines .

Molecular Structure Analysis

The crystal structure of 3-Hydroxyanthranilic acid shows it to be a member of the functionally diverse cupin superfamily . The enzyme forms homodimers, with two nickel binding sites per molecule .

Chemical Reactions Analysis

3-Hydroxyanthranilic acid is an intermediate in the metabolism of the amino acid tryptophan . It is involved in complex pathways encoded within biosynthetic gene clusters . It is also involved in the biosynthesis of limazepine and other pyrrolobenzodiazepines .

Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxyanthranilic acid is C7H7NO3 . It is an aminobenzoic acid and a monohydroxybenzoic acid .

科学的研究の応用

Aging and Longevity

3-Hydroxyanthranilic acid (3HAA) has been linked to aging and age-associated diseases . It has been found that decreasing the expression of certain genes in the kynurenine pathway, which includes 3HAA, can extend lifespan in invertebrate models . In particular, increasing physiological levels of 3HAA has been shown to extend lifespan by 30% and delay age-associated decline in health in Caenorhabditis elegans .

Oxidative Stress Response

3HAA increases resistance to oxidative stress during aging by directly degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response . This suggests that 3HAA could be used to help manage oxidative stress in various biological systems.

Immune Regulation

The metabolism of tryptophan to nicotinamide adenine dinucleotide (NAD+) through the kynurenine pathway, which includes 3HAA, influences a range of molecular processes critical to healthy aging, including regulation of inflammatory and immune responses .

Cellular Redox Homeostasis and Energy Production

3HAA and other metabolites in the kynurenine pathway are involved in cellular redox homeostasis and energy production . This suggests potential applications in managing cellular energy production and maintaining redox balance.

Antioxidant Properties

3HAA is a new antioxidant isolated from methanol extract of tempeh . It is effective in preventing autoxidation of soybean oil and powder , suggesting potential applications in food preservation and health supplements.

Anti-inflammatory Properties

3HAA has the ability to depress the release of cytokines from both T helper-1 (Th1) cells and Th2 cells . This suggests potential applications in managing inflammation and immune responses.

Anti-proliferative Effect

3HAA can have a direct anti-proliferative effect on Th1 and Th2 cells under acute or chronic inflammatory conditions . This suggests potential applications in managing cell proliferation in various biological contexts.

Inhibition of Pro-inflammatory Transcription Factor

3HAA can suppress the activation of the pro-inflammatory transcription factor Nuclear Factor kappa-B (NFκB), as well as inhibiting nitric oxide synthase . This suggests potential applications in managing inflammation and nitric oxide production.

作用機序

Target of Action

3-Hydroxyanthranilic acid is an oxidation product of tryptophan metabolism . It is known to act as a free radical scavenger . .

Mode of Action

As a free radical scavenger, it is likely to interact with reactive oxygen species (ROS) in the body, neutralizing them and thereby reducing oxidative stress .

Biochemical Pathways

3-Hydroxyanthranilic acid is a metabolite in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan . It is also linked to the shikimate pathway, which is associated with the biosynthesis of aromatic amino acids .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

As a free radical scavenger, 3-Hydroxyanthranilic acid can help to protect cells from damage caused by oxidative stress . This may have various downstream effects at the molecular and cellular level, potentially influencing processes such as cell signaling, inflammation, and apoptosis.

Safety and Hazards

将来の方向性

Research suggests that 3-Hydroxyanthranilic acid and its enzyme HAAO represent potential therapeutic targets for aging and age-associated diseases . It is also suggested that the change of the 3-Hydroxyanthranilic acid to anthranilic acid ratio, particularly in the brain, could possibly be a protective response to limit primary and secondary damage .

特性

IUPAC Name |

2-amino-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXSWCUQABXPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203290 | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

3-Hydroxyanthranilic acid | |

Color/Form |

LEAFLETS IN WATER | |

CAS RN |

548-93-6 | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-3-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQB1BT4OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 °C | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

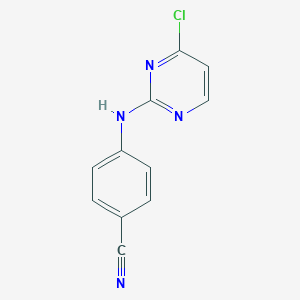

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic origin of 3-HAA?

A1: 3-HAA is generated within the kynurenine pathway, a major route for tryptophan metabolism. It is produced from 3-hydroxykynurenine through the enzymatic activity of kynureninase. []

Q2: How does 3-HAA influence mitochondrial function?

A2: Research has demonstrated that 3-HAA can act as an uncoupler of oxidative phosphorylation in mitochondria. This means it disrupts the process by which ATP, the cell’s primary energy currency, is generated. Specifically, 3-HAA inhibits the oxidation of α-oxoglutarate in both rat liver and heart mitochondria. [] It has also been shown to activate glycolysis in rat liver fractions. []

Q3: What is the role of 3-HAA in inflammation?

A4: 3-HAA demonstrates anti-inflammatory effects. In mouse models of atherosclerosis, 3-HAA supplementation significantly reduces atherosclerotic lesion size and modulates both local and systemic inflammatory responses. [] Additionally, it inhibits the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a critical step in foam cell formation and atherogenesis. []

Q4: How does 3-HAA impact lifespan in model organisms?

A5: Studies in the nematode Caenorhabditis elegans demonstrate that decreasing the expression of the enzyme that degrades 3-HAA, 3-hydroxyanthranilic acid dioxygenase (HAAO), leads to a lifespan extension of approximately 30% and delays age-related health decline. This effect is attributed to the increased physiological levels of 3-HAA. [, ] Similar lifespan extension has been observed in aging mice fed a 3-HAA-supplemented diet. [, ]

Q5: What is the molecular formula and weight of 3-HAA?

A5: The molecular formula of 3-HAA is C7H7NO3, and its molecular weight is 153.14 g/mol.

Q6: Are there any unique spectroscopic characteristics of 3-HAA?

A8: While specific spectroscopic data is not extensively detailed within the provided research, 3-HAA and its derivatives are known to exhibit characteristic fluorescence properties. For instance, lipofuscin derived from 3-HAA shows a distinct fluorescence excitation shoulder and maxima at approximately 321 nm and an emission maximum at 402 ± 3 nm. []

Q7: How is 3-HAA typically quantified in biological samples?

A9: High-performance liquid chromatography (HPLC) is a commonly employed method for the quantification of 3-HAA in biological samples, such as urine. [] The technique involves separating 3-HAA from other compounds in the sample based on its chemical properties, followed by detection and quantification using a suitable detector, often based on UV absorbance or fluorescence.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)

![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)

![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)